2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
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Description
“2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one” is a novel compound that has been synthesized and evaluated as an anticancer agent . It has demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . This compound is part of a series of thiazolo[4,5-d]pyrimidin-7(6H)-ones that have been designed for the purpose of drug discovery .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, and its possible binding modes with the topoisomerase I/DNA complex have been proposed on the basis of molecular docking results . High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione .Mechanism of Action
The mechanism of action of “2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one” involves its interaction with topoisomerase I . It has been found to inhibit the activity of topoisomerase I, which is a key enzyme involved in DNA replication . This inhibition leads to DNA damage during cell replication, thus efficiently inhibiting the proliferation of cancer cells .
Future Directions
The future directions for research on “2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one” could involve further exploration of its synthetic methods and biological properties . Additionally, more detailed studies on its mechanism of action and potential applications as an anticancer agent could be beneficial .
Properties
IUPAC Name |
2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBDNZUZDXQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588023 |
Source
|
Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14998-02-8 |
Source
|
Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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